![molecular formula C32H46N2O3 B14326040 N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide CAS No. 110504-64-8](/img/structure/B14326040.png)
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an ethenyl linkage, and an octadecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-nitrophenylacetylene: This is achieved through the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Coupling Reaction: The 4-nitrophenylacetylene is then coupled with 4-bromostyrene using a palladium-catalyzed Heck reaction to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]phenyl compound.
Amidation: The final step involves the reaction of the intermediate with octadecanoic acid chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the ethenyl linkage and octadecanamide chain contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the ethenyl linkage and octadecanamide chain.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the octadecanamide chain.
Octadecanamide: Contains the octadecanamide chain but lacks the nitrophenyl and ethenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110504-64-8 |
|---|---|
Molekularformel |
C32H46N2O3 |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C32H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(35)33-30-24-20-28(21-25-30)18-19-29-22-26-31(27-23-29)34(36)37/h18-27H,2-17H2,1H3,(H,33,35) |
InChI-Schlüssel |
YCAPUBRHLMDNOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

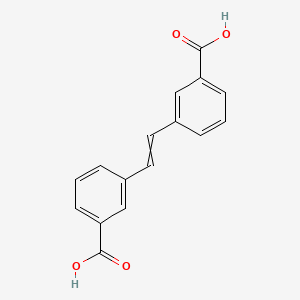
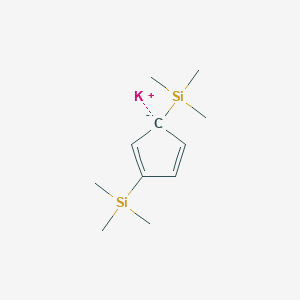
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
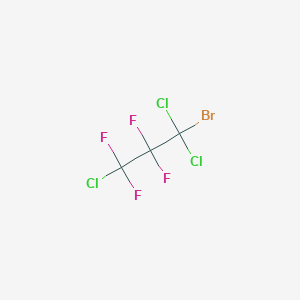

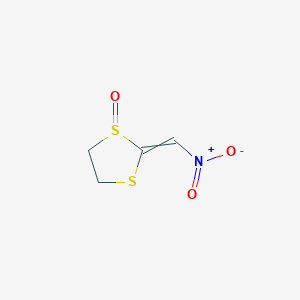
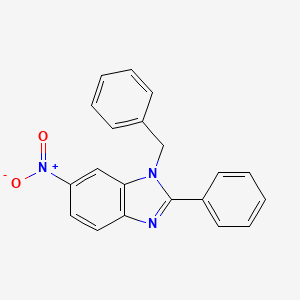

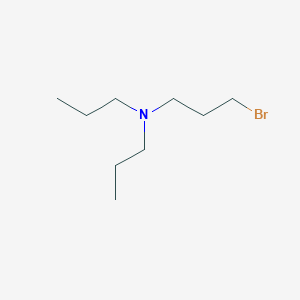
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
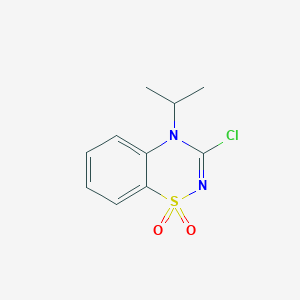
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
